molecular formula C24H24ClFN4O B1231711 3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide

3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide

Cat. No. B1231711
M. Wt: 438.9 g/mol
InChI Key: YIYQWHXXRBXVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide is a member of piperazines.

Scientific Research Applications

  • Alzheimer's Disease Research :

    • A study explored the use of a similar compound for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients using PET imaging. It was found that Alzheimer's patients had significantly decreased receptor densities in the hippocampi and raphe nuclei, which correlated with clinical symptom severity and glucose utilization in the brain (Kepe et al., 2006).
  • Neuroleptic Activity Studies :

    • Research on 3-substituted 1-(4-fluorophenyl)-1H-indoles, which share a structural similarity, demonstrated their potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. This suggests their utility in developing atypical neuroleptic drugs (Perregaard et al., 1992).
    • Another study on similar compounds found neuroleptic-like activity in compounds with 4-chloro or 4-fluoro substituents in the 3-phenyl group. These findings are significant for the development of novel neuroleptics (Hino et al., 1988).
  • Serotonin Receptor Antagonism :

    • A study on 3-(4-fluorophenyl)-1H-indoles showed that compounds substituted in the 1-position with 4-piperazinyl had generally weaker affinity for both 5-HT2 and D2 receptors compared to other derivatives. This research provides insights into the selective serotonin 5-HT2 antagonism (Andersen et al., 1992).
  • Positron Emission Tomography (PET) Imaging :

    • The compound has been used in the development of radioligands for PET imaging, particularly for targeting serotonin receptors. This is significant in the study of neuropsychiatric disorders (Le Bars et al., 1998).
  • Pharmacokinetics Studies :

    • Research involving liquid chromatography and mass spectrometry methods was conducted for the determination of similar fluorinated compounds in rat plasma and brain, providing insights into the pharmacokinetics of these substances (Zheng et al., 2013).

properties

Product Name

3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide

Molecular Formula

C24H24ClFN4O

Molecular Weight

438.9 g/mol

IUPAC Name

3-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide

InChI

InChI=1S/C24H24ClFN4O/c25-20-5-1-3-18(15-20)24(31)28-17-23(19-4-2-10-27-16-19)30-13-11-29(12-14-30)22-8-6-21(26)7-9-22/h1-10,15-16,23H,11-14,17H2,(H,28,31)

InChI Key

YIYQWHXXRBXVRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide
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3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide
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3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide
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3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide
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3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide
Reactant of Route 6
3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide

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